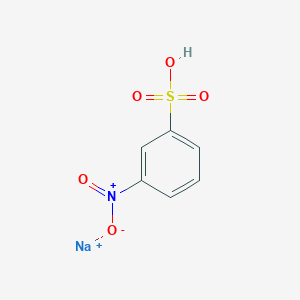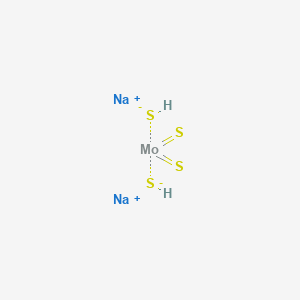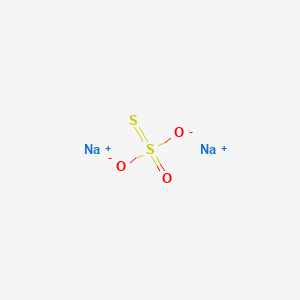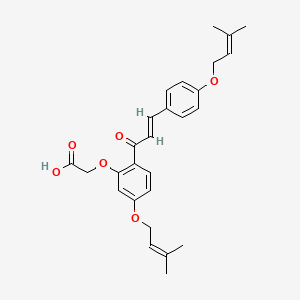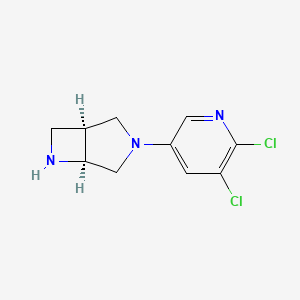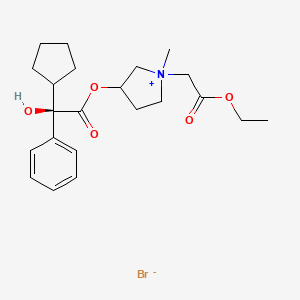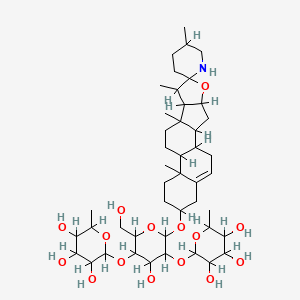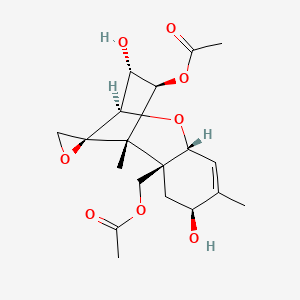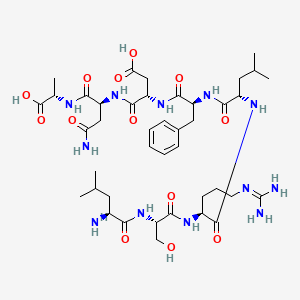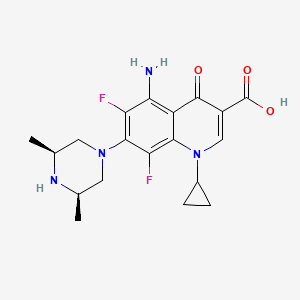
司帕沙星
描述
Sparfloxacin is a synthetic fluoroquinolone antibiotic used to treat bacterial infections. It is particularly effective against respiratory infections such as community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. Sparfloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination .
科学研究应用
Sparfloxacin has a wide range of scientific research applications, including:
作用机制
Target of Action
Sparfloxacin, a fluoroquinolone antibiotic, primarily targets DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling DNA topology and assisting in DNA replication, repair, deactivation, and transcription .
Mode of Action
The bactericidal action of Sparfloxacin results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition prevents bacterial DNA replication, transcription, repair, and recombination , ultimately leading to bacterial cell death .
Biochemical Pathways
Sparfloxacin interferes with the bacterial DNA replication process by inhibiting the action of DNA gyrase and topoisomerase IV . This disruption in the DNA replication process leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Pharmacokinetics
Sparfloxacin exhibits excellent tissue distribution and effective penetration into extracellular fluids . It binds weakly to plasma protein (37%) . After a 200mg oral dose, plasma Sparfloxacin concentrations reach a peak of approximately 0.7 mg/L at 3 to 5 hours . This is followed by a monophasic slow decrease, with an elimination half-life of 15 to 20 hours . The drug is metabolized to a glucuronide . The urinary excretion of the unchanged drug accounts for 10 to 14% of the given dose . Even in patients with severe renal failure, no significant prolongation of the half-life is observed after oral administration .
Result of Action
Sparfloxacin is a broad-spectrum antimicrobial agent with in vitro activity against a wide range of gram-negative and gram-positive microorganisms . It is used for the treatment of various infections caused by susceptible strains of microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sparfloxacin. For instance, the presence of Sparfloxacin in soil resulted in increased activity of guaiacol peroxidase . The Sparfloxacin content in roots was directly proportional to the level of this pharmaceutical in soil . At the highest concentration of Sparfloxacin in soil (800 mg kg-1), the level of this compound in roots reached 247 µg g-1 fresh weight . This suggests that environmental factors such as soil composition and the presence of other compounds can influence the action and efficacy of Sparfloxacin.
生化分析
Biochemical Properties
Sparfloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling DNA topology and assisting in DNA replication, repair, deactivation, and transcription . By inhibiting these enzymes, sparfloxacin prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death . Sparfloxacin interacts with various biomolecules, including bacterial DNA and the aforementioned enzymes, forming stable complexes that inhibit their function .
Cellular Effects
Sparfloxacin affects various types of cells and cellular processes, primarily targeting bacterial cells. It influences cell function by inhibiting DNA replication and transcription, leading to cell death . Sparfloxacin’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its inhibition of DNA gyrase and topoisomerase IV, which are essential for maintaining DNA integrity and function . This inhibition disrupts the normal cellular processes, leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of sparfloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV . By forming stable complexes with these enzymes, sparfloxacin inhibits their activity, preventing the unwinding and replication of bacterial DNA . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death . Sparfloxacin’s bactericidal action is a result of its ability to interfere with essential bacterial DNA processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sparfloxacin change over time. The compound achieves high concentrations in respiratory and sinus tissues within 2 to 6 hours after administration . Sparfloxacin is relatively stable, with a long elimination half-life of about 15 to 20 hours . Its phototoxic properties can lead to degradation when exposed to simulated sunlight, resulting in decreased concentrations over time . Long-term effects on cellular function include potential photosensitivity reactions and gastrointestinal disturbances .
Dosage Effects in Animal Models
The effects of sparfloxacin vary with different dosages in animal models. Single doses of sparfloxacin were relatively non-toxic via the oral route of administration in mice, rats, and dogs, with no deaths occurring within a 14-day post-treatment observation period at the highest oral doses tested . Phototoxicity was observed in animal models, with a concentration-dependent increase and irradiation-dependent decrease of sparfloxacin in skin tissues . High doses of sparfloxacin can lead to adverse effects such as photosensitivity and gastrointestinal disturbances .
Metabolic Pathways
Sparfloxacin is metabolized primarily by phase II glucuronidation to form a glucuronide conjugate . This metabolism occurs in the liver and does not utilize or interfere with the cytochrome P450 enzyme system . The metabolic pathways of sparfloxacin involve its conversion to inactive metabolites, which are then excreted from the body . The compound’s long half-life allows for once-daily dosing, making it convenient for clinical use .
Transport and Distribution
Sparfloxacin is transported and distributed extensively within cells and tissues . It achieves high concentrations in respiratory and sinus tissues, with mean concentrations in bronchial mucosa, epithelial lining fluid, and alveolar macrophages . Sparfloxacin has a high volume of distribution (3.6 L/kg) and is about 40% bound to plasma proteins . Its long elimination half-life and extensive tissue penetration contribute to its efficacy in treating respiratory infections .
Subcellular Localization
The subcellular localization of sparfloxacin is primarily within bacterial cells, where it exerts its antibacterial effects . Sparfloxacin targets bacterial DNA gyrase and topoisomerase IV, which are located in the bacterial cytoplasm . The compound’s ability to penetrate bacterial cells and form stable complexes with these enzymes is crucial for its bactericidal action . The subcellular localization of sparfloxacin in bacterial cells ensures its effectiveness in inhibiting bacterial DNA processes and leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions: Sparfloxacin is synthesized through a multi-step process involving the following key steps:
Formation of the quinolone core: The synthesis begins with the formation of the quinolone core structure. This involves the cyclization of a suitable precursor, such as 2,4-dichloroquinoline, with an appropriate amine.
Introduction of the fluoro groups:
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using a piperazine derivative.
Final modifications:
Industrial Production Methods: Industrial production of sparfloxacin follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Sparfloxacin undergoes various chemical reactions, including:
Oxidation: Sparfloxacin can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the functional groups on sparfloxacin, such as reducing the carboxylic acid group to an alcohol.
Substitution: Sparfloxacin can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution
Major Products: The major products formed from these reactions include various sparfloxacin derivatives with modified functional groups, which can exhibit different pharmacological properties .
相似化合物的比较
Sparfloxacin belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
Comparison:
- Ciprofloxacin: Known for its broad-spectrum activity, particularly against Gram-negative bacteria. It is widely used for urinary tract infections and gastrointestinal infections.
- Levofloxacin: The levo-isomer of ofloxacin, with enhanced activity against Gram-positive bacteria. It is commonly used for respiratory and skin infections.
- Moxifloxacin: Exhibits improved activity against anaerobic bacteria and is used for respiratory and intra-abdominal infections.
- Ofloxacin: Similar to ciprofloxacin but with a broader spectrum of activity. It is used for respiratory, urinary, and skin infections .
Uniqueness of Sparfloxacin: Sparfloxacin is unique due to its enhanced activity against respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. It also has a longer half-life, allowing for once-daily dosing, which improves patient compliance .
属性
IUPAC Name |
5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWHBIBMUVIIW-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023590 | |
| Record name | Sparfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 1.13e-01 g/L | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
110871-86-8 | |
| Record name | Sparfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110871-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sparfloxacin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPARFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sparfloxacin exert its antibacterial effect?
A1: Sparfloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, Sparfloxacin disrupts bacterial DNA synthesis, leading to cell death.
Q2: What is the molecular formula and weight of Sparfloxacin?
A2: The molecular formula of Sparfloxacin is C19H22F2N4O3, and its molecular weight is 404.41 g/mol. [, ]
Q3: Are there any spectroscopic techniques used to characterize Sparfloxacin?
A3: Yes, several spectroscopic techniques have been employed to characterize Sparfloxacin and its interactions. These include:
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy has been used to analyze the photodegradation products of Sparfloxacin [] and study the complex formation between Sparfloxacin and Yttrium-Sodium Dodecyl Sulfate. []
- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy was employed to evaluate the impact of biofield treatment on the spectral properties of Sparfloxacin. [] This technique provided insights into potential changes in bond vibrations and molecular structure.
- Fluorescence Spectroscopy: This technique was used to study the interaction of Sparfloxacin with Yttrium-Sodium Dodecyl Sulfate, which forms a stable complex. [] The addition of SDS enhances the fluorescence of this complex, providing a basis for sensitive Sparfloxacin detection.
Q4: Has Sparfloxacin been incorporated into any medical devices?
A5: Research explored incorporating Sparfloxacin into silicone urinary catheters to prevent bacterial colonization. [] The study found that Sparfloxacin, in combination with rifampicin and triclosan, exhibited promising antimicrobial activity against common urinary tract pathogens.
Q5: What is the pharmacokinetic profile of Sparfloxacin?
A6: Sparfloxacin is well-absorbed after oral administration and achieves high concentrations in various tissues, including lung tissue, bronchial mucosa, epithelial lining fluid, alveolar macrophages, and maxillary sinus mucosa. [] It is primarily metabolized in the liver and excreted in urine and feces. Studies have shown that its pharmacokinetics are altered in patients with renal impairment. [, , ]
Q6: How does the efficacy of Sparfloxacin compare to other antibiotics?
A7: In vitro and in vivo studies have demonstrated that Sparfloxacin exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, and atypical respiratory pathogens like Legionella pneumophila, Chlamydia pneumoniae, and Mycoplasma pneumoniae. [, ] It also demonstrates activity against Mycobacterium leprae. [] Its activity against Gram-positive bacteria is generally superior to older fluoroquinolones, and it shows comparable activity to Ciprofloxacin against most Gram-negative rods. []
Q7: What clinical trials have been conducted with Sparfloxacin?
A7: Several clinical trials have investigated the efficacy and safety of Sparfloxacin for various infections, including:
- Community-Acquired Pneumonia: Sparfloxacin demonstrated comparable efficacy to traditional therapies like amoxicillin plus ofloxacin. []
- Acute Bacterial Exacerbations of Chronic Bronchitis: Sparfloxacin, administered once daily, was as effective as twice-daily ofloxacin. []
- Nongonococcal Urethritis and Cervicitis: Sparfloxacin showed efficacy in treating these infections. []
Q8: Are there any known resistance mechanisms to Sparfloxacin?
A9: Like other fluoroquinolones, resistance to Sparfloxacin can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] Exposure to Sparfloxacin can lead to the development of fluoroquinolone-resistant strains. []
Q9: What are the potential toxicological concerns associated with Sparfloxacin?
A10: While generally well-tolerated, Sparfloxacin has been associated with photosensitivity reactions and potential effects on the central nervous system. [, ] Further research is needed to fully understand its long-term safety profile.
Q10: Have there been any studies on the immunomodulatory effects of Sparfloxacin?
A11: Yes, a study in goats investigated the immunological effects of Sparfloxacin. [] The results suggest that Sparfloxacin might have immunomodulatory effects, particularly concerning cell-mediated immune responses.
Q11: Are there any analytical methods for quantifying Sparfloxacin?
A12: Several analytical methods have been developed for quantifying Sparfloxacin, including high-performance liquid chromatography (HPLC), microbiological assays, and fluorescence-based techniques. [, , ]
Q12: What is known about the interaction of Sparfloxacin with drug transporters?
A13: Research has shown that Sparfloxacin can inhibit P-glycoprotein (P-gp), a drug transporter protein. [] This interaction can potentially alter the absorption and distribution of other drugs when co-administered with Sparfloxacin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


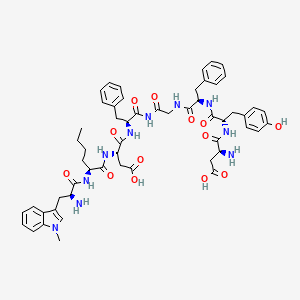
![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)

